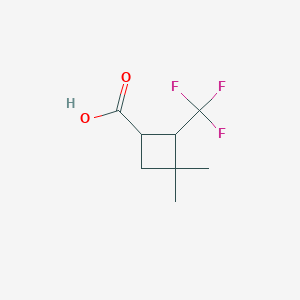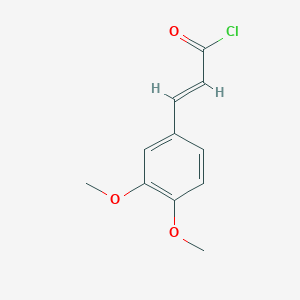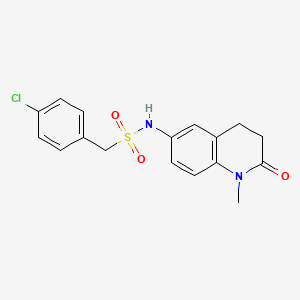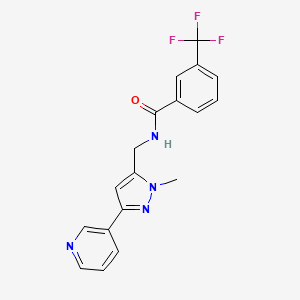
N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, commonly known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. CCT137690 is a kinase inhibitor that targets the cell cycle checkpoint kinase 1 (Chk1), which is essential for DNA damage response and cell cycle regulation.
Mécanisme D'action
CCT137690 targets N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, a kinase that plays a crucial role in the DNA damage response pathway. N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is activated in response to DNA damage and regulates the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs). By inhibiting N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, CCT137690 prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. It also induces apoptosis and sensitizes cancer cells to radiation and other chemotherapeutic agents. In addition, CCT137690 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CCT137690 has several advantages for lab experiments, including its high potency and selectivity for N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, CCT137690 has some limitations, including its low solubility and poor bioavailability. It also has off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on CCT137690. One area of interest is the development of more potent and selective N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine inhibitors. Another area is the identification of biomarkers that can predict the response to CCT137690 in cancer patients. Additionally, there is a need for further studies to understand the mechanism of action of CCT137690 and its potential for combination therapy with other anticancer agents.
In conclusion, CCT137690 is a promising anticancer agent that targets N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, a kinase that plays a crucial role in the DNA damage response pathway. It has shown potential for combination therapy with other chemotherapeutic agents and has been found to inhibit the growth of various cancer cell lines. Further research is needed to fully understand the mechanism of action and potential clinical applications of CCT137690.
Méthodes De Synthèse
The synthesis of CCT137690 involves a series of chemical reactions, starting with the reaction of 3-chloroaniline and 4-chloroaniline with 2-chloro-4,6-dimethoxypyrimidine. The resulting intermediate is then reacted with morpholine to form CCT137690. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
CCT137690 has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents. CCT137690 has been found to sensitize cancer cells to radiation and enhance the efficacy of DNA-damaging agents. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells.
Propriétés
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27/h1-7,12H,8-11H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWZKZYRFGQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2621489.png)
![6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2621492.png)

![5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B2621495.png)
![N-(3-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621496.png)

![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)